molecular formula C24H21N5O4S B2414334 (E)-2-(2-cyano-3-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 637322-56-6

(E)-2-(2-cyano-3-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2414334
CAS No.: 637322-56-6
M. Wt: 475.52
InChI Key: GMTHXROMKQUXNN-NTCAYCPXSA-N
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Description

(E)-2-(2-cyano-3-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C24H21N5O4S and its molecular weight is 475.52. The purity is usually 95%.
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Properties

IUPAC Name

2-[[(E)-2-cyano-3-[1-(4-nitrophenyl)pyrrol-2-yl]prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4S/c1-14-4-9-19-20(11-14)34-24(21(19)22(26)30)27-23(31)15(13-25)12-18-3-2-10-28(18)16-5-7-17(8-6-16)29(32)33/h2-3,5-8,10,12,14H,4,9,11H2,1H3,(H2,26,30)(H,27,31)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTHXROMKQUXNN-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(2-cyano-3-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule that exhibits a variety of biological activities due to its unique structural characteristics. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a benzo[b]thiophene core with multiple functional groups, including:

  • A cyano group .
  • An acrylamido moiety .
  • A nitrophenyl substituent .

This structural diversity suggests a potential for varied biological interactions and therapeutic applications.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors associated with various cellular pathways. Preliminary studies indicate that compounds with similar structures may modulate:

  • Signaling pathways related to inflammation.
  • Cell proliferation and apoptosis.

Potential Molecular Targets

The compound may interact with:

  • Enzymes involved in inflammatory responses.
  • Receptors that mediate cell signaling.

Anticancer Activity

Research has indicated that compounds similar to this one possess anticancer properties. For instance, studies on related pyrrole derivatives have demonstrated their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through modulation of apoptotic pathways.

CompoundIC50 (µM)Mechanism
(E)-2-cyano-3-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)acrylamido5.0Induces apoptosis
Quinoxaline derivatives0.63RT enzyme inhibition

Anti-inflammatory Activity

Similar compounds have shown significant anti-inflammatory effects. For example, a study on a related compound demonstrated the ability to reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures.

CompoundDose (mg/kg)Effect on Edema (%)
JMPR-0110050% reduction at 6h
Test Compound5090% reduction at 6h

Case Studies

  • Antiviral Activity : A study evaluated the antiviral properties of related compounds against HIV. The results showed that certain derivatives had low EC50 values, indicating potent antiviral activity without significant cytotoxicity.
    • EC50 Values :
      • NVP: 6.7 nM
      • Compound 3: 3.1 nM
  • Cytotoxicity Assessment : The cytotoxic effects were measured using Trypan Blue exclusion assays to determine the selectivity index (SI). This assessment is critical for evaluating the therapeutic potential of new compounds.
    • Selectivity Index (SI) :
      • NVP: 14353
      • Compound 3: 31798

Q & A

Q. What synthetic methodologies are reported for preparing this compound?

The compound is synthesized via Knoevenagel condensation :

  • React ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde derivatives) in toluene, using catalytic piperidine/acetic acid under reflux (5–6 hours).
  • Purify via recrystallization (methanol/ethanol) or reverse-phase HPLC, yielding 72–94% .
  • Analogous structures use anhydrides (e.g., maleic, succinic) in dry CH₂Cl₂, followed by HPLC .

Q. Which analytical techniques confirm structural integrity?

Multi-technique validation is critical:

  • IR spectroscopy : Identifies C=O (~1700 cm⁻¹) and C≡N (~2200 cm⁻¹) stretches .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., acrylamido protons at δ 6.8–7.5 ppm) and carbon frameworks .
  • LC-MS/HRMS : Verifies molecular mass (e.g., [M+H]⁺) and purity (>95%) .

Q. What in vitro models assess antioxidant activity?

Standardized assays include:

  • DPPH radical scavenging : Measure IC50 at 517 nm; active if <50 µg/mL .
  • FRAP assay : Quantify Fe³+ reduction at 593 nm .
  • SOD mimicry : Track pyrogallol autoxidation inhibition at 420 nm .

Q. How is the compound purified post-synthesis?

  • Recrystallization : Methanol/ethanol yields crystalline products (m.p. 191–199°C) .
  • Reverse-phase HPLC : C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antibacterial properties?

  • Synthetic modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring or alter pyrrole substituents .
  • Biological assays : Conduct MIC tests against Gram-positive/negative strains, comparing with control antibiotics .
  • Computational modeling : Perform docking studies to predict interactions with bacterial targets (e.g., DNA gyrase) .

Q. What strategies resolve contradictions in reported biological activities?

Address discrepancies via:

  • Standardized protocols : Use uniform assays (e.g., DPPH for antioxidants; carrageenan-induced edema for anti-inflammatory tests) .
  • Dose-response normalization : Compare EC50 values across studies .
  • Metabolite profiling : Assess stability under assay conditions to rule out degradation artifacts .

Q. How does the 4-nitrophenyl group influence reactivity and bioactivity?

  • Electrophilicity enhancement : The nitro group stabilizes charge-transfer interactions with enzymes (e.g., nitroreductases) via resonance withdrawal .
  • Metabolic stability : May slow hepatic degradation, extending half-life .
  • Cytotoxicity risks : Evaluate mutagenicity via Ames test due to potential reactive intermediates .

Q. What mechanistic studies elucidate anti-inflammatory action?

  • Cox-1/Cox-2 inhibition : Measure PGE2 suppression in RAW 264.7 cells .
  • NF-κB pathway analysis : Use luciferase reporter assays to track cytokine (IL-6, TNF-α) downregulation .
  • In vivo models : Assess edema reduction in rat paw edema models, correlating with plasma cytokine levels .

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